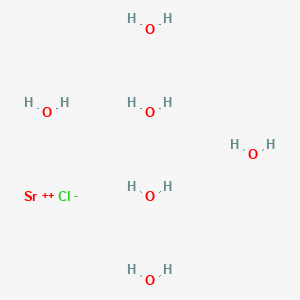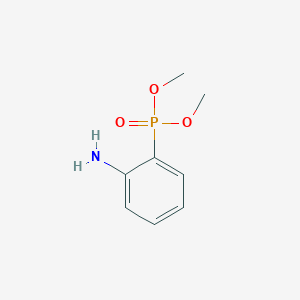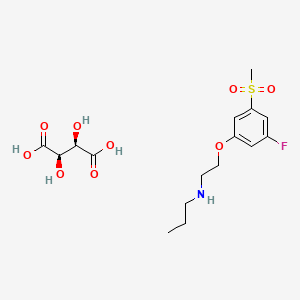![molecular formula C11H14ClNO3S B14115138 3-[(Diethylamino)carbonyl]benzenesulfonyl chloride](/img/structure/B14115138.png)
3-[(Diethylamino)carbonyl]benzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Diethylamino)carbonyl]benzenesulfonyl chloride is an organosulfur compound with the molecular formula C11H14ClNO3S. It is a derivative of benzenesulfonyl chloride, featuring a diethylamino carbonyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Diethylamino)carbonyl]benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with diethylamine and a carbonylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include phosphorus pentachloride and phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Diethylamino)carbonyl]benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: It reacts with water to form benzenesulfonic acid and diethylamine.
Common Reagents and Conditions
Phosphorus Pentachloride: Used in the synthesis and chlorination reactions.
Phosphorus Oxychloride: Another chlorinating agent used in the preparation of sulfonyl chlorides.
Amines and Alcohols: React with the compound to form sulfonamides and sulfonate esters.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Benzenesulfonic Acid: Formed by hydrolysis.
Wissenschaftliche Forschungsanwendungen
3-[(Diethylamino)carbonyl]benzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to prepare various derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(Diethylamino)carbonyl]benzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other molecules. This reactivity makes it useful in modifying biological molecules and studying enzyme mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonyl Chloride: A simpler compound with similar reactivity but lacks the diethylamino carbonyl group.
Toluene-4-sulfonyl Chloride: Another sulfonyl chloride with a methyl group on the benzene ring, often used in similar reactions.
Uniqueness
3-[(Diethylamino)carbonyl]benzenesulfonyl chloride is unique due to the presence of the diethylamino carbonyl group, which imparts different reactivity and properties compared to simpler sulfonyl chlorides. This makes it valuable in specific synthetic and research applications.
Eigenschaften
Molekularformel |
C11H14ClNO3S |
|---|---|
Molekulargewicht |
275.75 g/mol |
IUPAC-Name |
3-(diethylcarbamoyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C11H14ClNO3S/c1-3-13(4-2)11(14)9-6-5-7-10(8-9)17(12,15)16/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
OHXZQFGZNSBRGH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-propoxybenzyl)propanamide](/img/structure/B14115084.png)



![3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115099.png)

![(2S)-2-[amino-(4-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B14115106.png)

![1-[1-(Aminomethyl)cyclohexyl]prop-2-en-1-ol](/img/structure/B14115111.png)

